5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide typically involves the reaction of 5-isopropyl-2-methylbenzenesulfonyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By blocking these enzymes, the compound effectively halts the proliferation of bacteria, leading to their eventual death.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-pyridin-3-yl-benzenesulfonamide
- 4-Chloro-N-pyridin-3-yl-benzenesulfonamide
- N-(Thiazol-2-yl)benzenesulfonamide
Uniqueness
5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide stands out due to its unique isopropyl and methyl substitutions, which enhance its biological activity and selectivity. These structural modifications contribute to its improved efficacy and reduced toxicity compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11(2)13-5-4-12(3)15(10-13)20(18,19)17-14-6-8-16-9-7-14/h4-11H,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKABGHPRVSZSRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332963 |
Source
|
Record name | 2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
684226-31-1 |
Source
|
Record name | 2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.